molecular formula C22H25N3O4S B10989256 Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10989256
M. Wt: 427.5 g/mol
InChI Key: UVDGDOOIYBRHBN-UHFFFAOYSA-N
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Description

Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises:

  • Isoquinoline core: Substituted with a 3-methylbutyl group at position 2 and a ketone at position 1.
  • Thiazole ring: Linked via an amide bond to the isoquinoline moiety.
  • Ethyl acetate side chain: Attached to the thiazole ring, enhancing lipophilicity.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(3-methylbutyl)-1-oxoisoquinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C22H25N3O4S/c1-4-29-19(26)11-15-13-30-22(23-15)24-20(27)18-12-25(10-9-14(2)3)21(28)17-8-6-5-7-16(17)18/h5-8,12-14H,4,9-11H2,1-3H3,(H,23,24,27)

InChI Key

UVDGDOOIYBRHBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic substitution reactions can occur at the ester and thiazole rings.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted thiazole and ester derivatives.

Scientific Research Applications

Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavorings, and specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules (Table 1).

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate Isoquinoline 3-Methylbutyl, ethyl acetate, amide-linked thiazole Not explicitly provided (inferred: ~C23H26N3O4S) ~456.5 Amide, ester, ketone Antimicrobial, enzyme inhibition
Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate Quinoline Hydroxy, isobutyl, ethyl acetate, amide-linked thiazole C21H23N3O5S 429.49 Hydroxyl, amide, ester, ketone Anticancer, anti-inflammatory
Ethyl [2-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate Quinazolinone Thioacetyl, ethyl acetate, amide-linked thiazole C18H17N4O4S2 417.48 Thioether, amide, ester, ketone Kinase inhibition
Ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Benzooxazine Ethyl acetate, ketone C12H13NO4 235.24 Ester, ketone, ether Herbicide intermediate
(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate Thiazole Methoxyimino, methyl ester C7H10N3O3S 217.24 Methoxyimino, ester, amino Cephalosporin synthesis

Key Observations

Core Heterocycles: The target compound’s isoquinoline core distinguishes it from quinoline () and quinazolinone () derivatives. Isoquinolines often exhibit enhanced binding to enzymatic pockets due to their planar rigidity compared to quinazolines .

The thioacetyl group in ’s quinazolinone derivative introduces sulfur-mediated interactions (e.g., van der Waals forces), which are absent in the target compound’s amide linkage .

Synthetic Routes :

  • The target compound likely employs amide coupling strategies similar to and , whereas ’s benzooxazine derivative is synthesized via nucleophilic substitution with bromoethyl acetate .

Biological Relevance: ’s methoxyimino-thiazole derivative is a key intermediate in cephalosporin antibiotics, suggesting the target compound’s thiazole-ester moiety could be leveraged for β-lactamase inhibition . Sulfonylurea herbicides in (e.g., metsulfuron methyl ester) highlight how ester and heterocyclic groups modulate agrochemical activity, though the target compound’s larger size may limit herbicidal use .

Physicochemical Properties

  • Solubility: The target compound’s higher molecular weight (~456.5 g/mol) and ester groups likely render it less water-soluble than ’s benzooxazine derivative (235.24 g/mol) but more lipophilic than ’s quinazolinone (417.48 g/mol) .
  • Stability: The amide bond in the target compound may confer greater hydrolytic stability compared to ’s methoxyimino group, which is prone to tautomerization .

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